(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
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Description
The compound contains several functional groups including a thioether (R-S-R’), an imidazole ring, and a methanone (ketone) group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the thioether group might be introduced through a nucleophilic substitution reaction involving a bromobenzyl compound . The imidazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ketone group could undergo reactions such as nucleophilic addition. The imidazole ring could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the ketone could make it somewhat soluble in polar solvents . Its melting and boiling points would likely be relatively high due to the presence of multiple rings and the associated π-π stacking interactions .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds similar to the one mentioned, have been extensively studied for their potential antitumor activities. Research has shown that various imidazole derivatives exhibit promising antitumor properties, including inhibition of cancer cell growth and potential use in cancer therapy. These compounds' mechanisms of action often involve interfering with cell division and inducing apoptosis in cancer cells. For example, bis(2-chloroethyl)amino derivatives of imidazole and related structures have been reviewed for their antitumor properties, highlighting their potential as leads for new anticancer drugs due to their various biological properties (Iradyan et al., 2009).
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClN3O2S/c1-13-18(19(25-28-13)16-4-2-3-5-17(16)23)20(27)26-11-10-24-21(26)29-12-14-6-8-15(22)9-7-14/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCULXXCHFVFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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